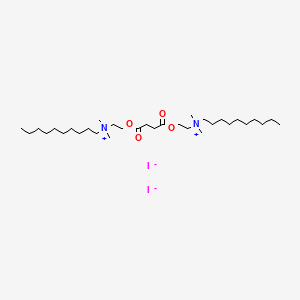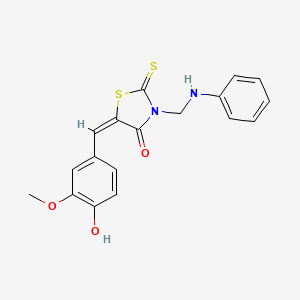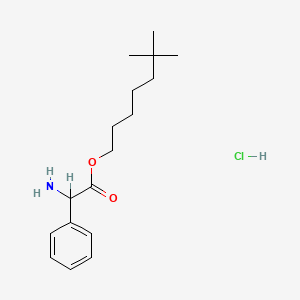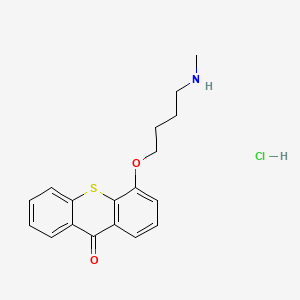
9H-Thioxanthen-9-one, 4-(4-(methylamino)butoxy)-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9H-Thioxanthen-9-one, 4-(4-(methylamino)butoxy)-, hydrochloride is a chemical compound with a complex structure that belongs to the family of thioxanthenes Thioxanthenes are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Thioxanthen-9-one, 4-(4-(methylamino)butoxy)-, hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thioxanthene Core: The thioxanthene core can be synthesized through a cyclization reaction involving a suitable precursor such as a diphenyl sulfide derivative.
Introduction of the Butoxy Group: The butoxy group is introduced via an etherification reaction, where a suitable butanol derivative reacts with the thioxanthene core under basic conditions.
Methylamino Substitution: The methylamino group is introduced through a nucleophilic substitution reaction, where a methylamine derivative reacts with the butoxy-substituted thioxanthene.
Formation of the Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
9H-Thioxanthen-9-one, 4-(4-(methylamino)butoxy)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thioxanthene core to its corresponding dihydro derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylamino and butoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Various substituted thioxanthenes depending on the nucleophile used.
Scientific Research Applications
9H-Thioxanthen-9-one, 4-(4-(methylamino)butoxy)-, hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of neurological disorders.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 9H-Thioxanthen-9-one, 4-(4-(methylamino)butoxy)-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may interact with neurotransmitter receptors in the brain, leading to changes in neuronal signaling. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Thioxanthene Derivatives: Compounds such as chlorprothixene and flupentixol share a similar thioxanthene core but differ in their substituents.
Xanthone Derivatives: Compounds like mangiferin and α-mangostin have a similar oxygen-containing dibenzo-γ-pyrone scaffold.
Uniqueness
9H-Thioxanthen-9-one, 4-(4-(methylamino)butoxy)-, hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methylamino and butoxy groups, along with the hydrochloride salt form, contributes to its solubility, stability, and potential biological activity, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
118825-64-2 |
|---|---|
Molecular Formula |
C18H20ClNO2S |
Molecular Weight |
349.9 g/mol |
IUPAC Name |
4-[4-(methylamino)butoxy]thioxanthen-9-one;hydrochloride |
InChI |
InChI=1S/C18H19NO2S.ClH/c1-19-11-4-5-12-21-15-9-6-8-14-17(20)13-7-2-3-10-16(13)22-18(14)15;/h2-3,6-10,19H,4-5,11-12H2,1H3;1H |
InChI Key |
LYHFVNXRZAYASX-UHFFFAOYSA-N |
Canonical SMILES |
CNCCCCOC1=CC=CC2=C1SC3=CC=CC=C3C2=O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


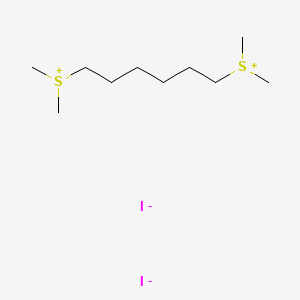
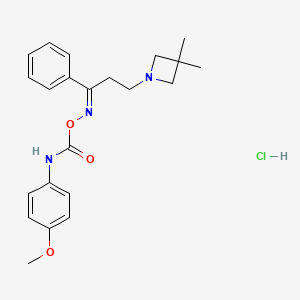
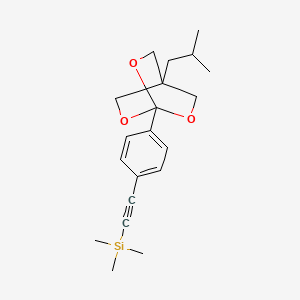
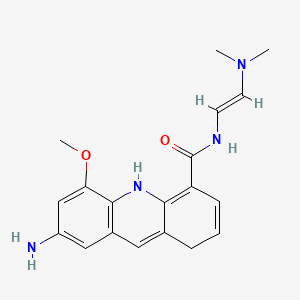


![[3-bis[3-(trifluoromethyl)phenyl]phosphanyl-2-[bis[3-(trifluoromethyl)phenyl]phosphanylmethyl]-2-methylpropyl]-bis[3-(trifluoromethyl)phenyl]phosphane;carbon monoxide;iridium;trifluoromethanesulfonate](/img/structure/B15190439.png)
